molecular formula C6H3BrF3N B12954916 2-Bromo-3,5,6-trifluoroaniline

2-Bromo-3,5,6-trifluoroaniline

Cat. No.: B12954916
M. Wt: 225.99 g/mol
InChI Key: ZXYBDFMOZPSKES-UHFFFAOYSA-N
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Description

2-Bromo-3,5,6-trifluoroaniline is an organic compound with the molecular formula C6H3BrF3N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-3,5,6-trifluoroaniline can be synthesized through several methods. One common approach involves the bromination of 3,5,6-trifluoroaniline. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,5,6-trifluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-3,5,6-trifluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3,5,6-trifluoroaniline depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its effects are mediated through interactions with molecular targets, such as enzymes or receptors, leading to specific biological outcomes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4,5,6-trifluoroaniline
  • 6-Bromo-2,3,4-trifluoroaniline
  • 4-Bromo-2,3,5,6-tetrafluoroaniline

Uniqueness

2-Bromo-3,5,6-trifluoroaniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various synthetic and research applications .

Properties

Molecular Formula

C6H3BrF3N

Molecular Weight

225.99 g/mol

IUPAC Name

2-bromo-3,5,6-trifluoroaniline

InChI

InChI=1S/C6H3BrF3N/c7-4-2(8)1-3(9)5(10)6(4)11/h1H,11H2

InChI Key

ZXYBDFMOZPSKES-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)Br)N)F)F

Origin of Product

United States

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